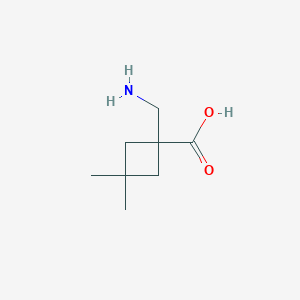

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

CAS No.: 1480287-78-2

Cat. No.: VC2573355

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1480287-78-2 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |

| Standard InChI Key | YCZOETZMGLDKNU-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)(CN)C(=O)O)C |

| Canonical SMILES | CC1(CC(C1)(CN)C(=O)O)C |

Introduction

Structural Analysis and Comparison

Understanding the structure of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid in relation to similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Related Compounds

Table 2: Comparison of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | C₈H₁₅NO₂ | 157.21 | Base compound with aminomethyl and carboxylic acid groups |

| (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | C₇H₁₃NO₂ | 143.19 | Amino group directly on ring with defined stereochemistry |

| Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | C₈H₁₅NO₂ | 157.21 | Methyl ester instead of free acid; amino group directly on ring |

| Methyl 3,3-dimethylcyclobutane-1-carboxylate | C₈H₁₄O₂ | 142.2 | Methyl ester with no amino functionality |

The differences in structure among these related compounds highlight the uniqueness of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid in terms of its specific functional groups and their arrangement .

Structural Features Affecting Reactivity

The key structural features that influence the reactivity of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid include:

-

The strain inherent in the cyclobutane ring, which can affect reaction rates and equilibria

-

The position of the aminomethyl group at the same carbon as the carboxylic acid group, creating a quaternary carbon center

-

The steric influence of the two methyl groups at position 3

-

The spatial relationship between the amino and carboxylic acid groups, which may enable intramolecular interactions

These structural characteristics distinguish 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid from both traditional α-amino acids and other cyclobutane derivatives.

Biological Activities and Interactions

Research indicates that 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid interacts with various enzymes and proteins, influencing amino acid transport and metabolism. These interactions are critical for understanding its role in biochemical pathways and its therapeutic potential.

Analytical Characterization

The characterization of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid requires a combination of analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Analysis

Several spectroscopic methods are relevant for the analysis of this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) to determine the structural arrangement and confirm the presence of specific functional groups

-

Infrared (IR) spectroscopy to identify characteristic absorption bands for the carboxylic acid (~1700 cm⁻¹) and amine (~3300-3500 cm⁻¹) functional groups

-

Mass spectrometry to determine the molecular weight and fragmentation pattern

Chromatographic Methods

Chromatographic techniques useful for analyzing 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid include:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Gas Chromatography (GC), potentially after derivatization to increase volatility

-

Thin-Layer Chromatography (TLC) for reaction monitoring and purity checks

Other Analytical Techniques

Additional analytical methods that may provide valuable information include:

-

Elemental analysis to confirm the empirical formula

-

X-ray crystallography for solid-state structure determination if crystals can be obtained

-

Melting point determination as a purity indicator

-

Optical rotation measurements if the compound exhibits stereoisomerism

Research Applications

As a synthetic amino acid with unique structural features, 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several potential research applications.

Medicinal Chemistry

In medicinal chemistry, this compound could serve as:

-

A scaffold for the development of new therapeutic agents

-

A building block for peptidomimetics (compounds that mimic the structure and function of peptides)

-

A probe for studying biological systems, particularly those involving amino acid metabolism or transport

Organic Synthesis

In organic synthesis, potential applications include:

-

Use as a building block for more complex molecules

-

Exploration of its reactivity in various organic transformations

-

Investigation of its potential in asymmetric synthesis

-

Study of its behavior in peptide coupling reactions

Current Research and Future Directions

Research on cyclobutane-based amino acids is an evolving field with several promising directions for future investigation.

Current Research Trends

Current research involving cyclobutane amino acids like 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid focuses on:

-

Development of improved synthesis methods with higher yields and stereoselectivity

-

Investigation of their potential as building blocks for peptide synthesis

-

Exploration of their biological activities, particularly in enzyme inhibition

-

Studies of structure-activity relationships to design more potent derivatives

Future Research Directions

Future research directions may include:

-

More detailed investigation of the specific biological activities of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

-

Development of derivatives with enhanced properties for specific applications

-

Exploration of its potential in drug delivery systems

-

Investigation of its behavior in more complex biological systems

-

Computational studies to better understand its conformational properties and reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume